4-(Benzylsulfonyl)benzyl 2-phenylacetate
Overview
Description
4-(Benzylsulfonyl)benzyl 2-phenylacetate is an organic compound that features a benzylsulfonyl group attached to a benzyl 2-phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)benzyl 2-phenylacetate typically involves the esterification of 4-(benzylsulfonyl)benzyl alcohol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)benzyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfonyl)benzyl 2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid derivatives: Compounds such as phenylacetic acid and its esters share structural similarities with 4-(Benzylsulfonyl)benzyl 2-phenylacetate.
Benzylsulfonyl compounds: Other benzylsulfonyl derivatives also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of the benzylsulfonyl and phenylacetate moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4S/c23-22(15-18-7-3-1-4-8-18)26-16-19-11-13-21(14-12-19)27(24,25)17-20-9-5-2-6-10-20/h1-14H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPTXZFVIYKOKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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